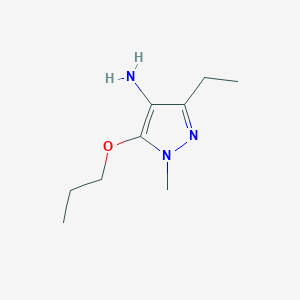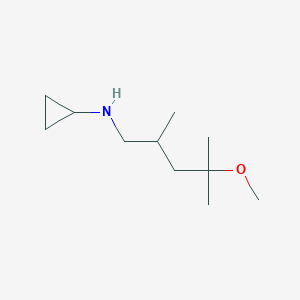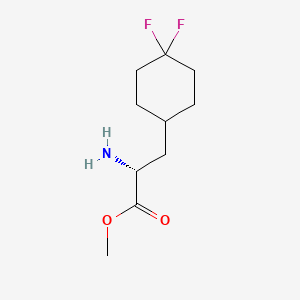
Methyl (R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a cyclohexyl ring substituted with two fluorine atoms, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene intermediates, which can be generated from precursors such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na . These intermediates react with suitable substrates to form the desired difluorinated products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the difluorocyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets. The presence of the difluorocyclohexyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4-Difluoro-1H-pyrazole Derivatives: These compounds share the difluorinated motif and exhibit similar reactivity patterns.
4-Fluoro-4-Methyl-4H-Pyrazoles: Another class of fluorinated compounds with comparable chemical properties.
Uniqueness
Methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The combination of the amino acid backbone with the difluorocyclohexyl group makes it a versatile compound for various applications.
特性
分子式 |
C10H17F2NO2 |
|---|---|
分子量 |
221.24 g/mol |
IUPAC名 |
methyl (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoate |
InChI |
InChI=1S/C10H17F2NO2/c1-15-9(14)8(13)6-7-2-4-10(11,12)5-3-7/h7-8H,2-6,13H2,1H3/t8-/m1/s1 |
InChIキー |
XEVWWKZHDROVTG-MRVPVSSYSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1CCC(CC1)(F)F)N |
正規SMILES |
COC(=O)C(CC1CCC(CC1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



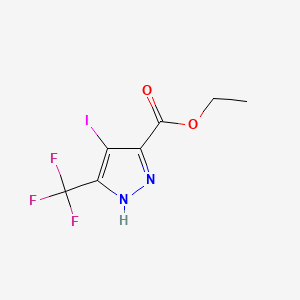
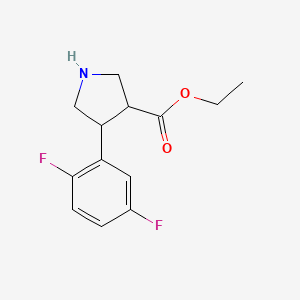
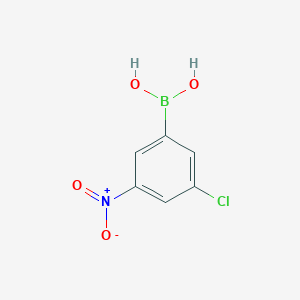
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
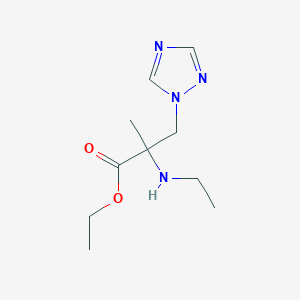

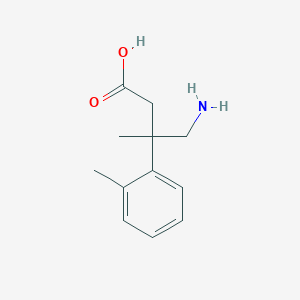
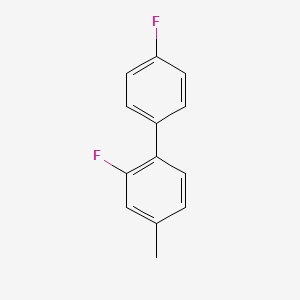
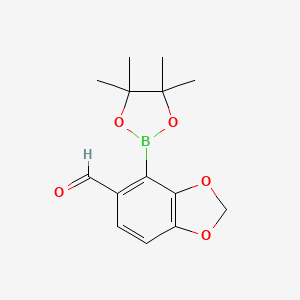
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
